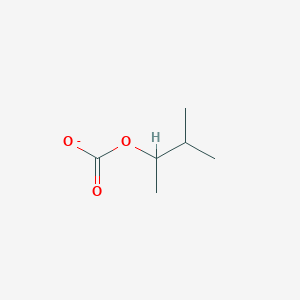![molecular formula C25H34N4O B14421477 2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one CAS No. 87186-82-1](/img/structure/B14421477.png)
2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexa-2,5-dien-1-one core substituted with bulky tert-butyl groups and a tetrazolylidene moiety, making it an interesting subject for research in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and 4-butylbenzaldehyde as the primary starting materials.
Formation of Intermediate: These starting materials undergo a condensation reaction in the presence of a base, such as piperidine, to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the desired cyclohexa-2,5-dien-1-one core.
Tetrazole Formation: Finally, the tetrazole ring is introduced through a reaction with sodium azide and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-one core to a cyclohexanone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced cyclohexanone compounds, and various substituted derivatives depending on the reagents used.
科学研究应用
2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and tetrazole ring contribute to its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar core structure but lacks the tetrazole moiety.
2,6-Di-tert-butylphenol: A simpler structure with only tert-butyl groups and a phenol ring.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Contains tert-butyl groups but features a bipyridyl core.
Uniqueness
The uniqueness of 2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one lies in its combination of a cyclohexa-2,5-dien-1-one core with a tetrazole ring and bulky tert-butyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
| 87186-82-1 | |
分子式 |
C25H34N4O |
分子量 |
406.6 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[2-(4-butylphenyl)tetrazol-5-yl]phenol |
InChI |
InChI=1S/C25H34N4O/c1-8-9-10-17-11-13-19(14-12-17)29-27-23(26-28-29)18-15-20(24(2,3)4)22(30)21(16-18)25(5,6)7/h11-16,30H,8-10H2,1-7H3 |
InChI 键 |
XVNBJUBUNXVQSP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)N2N=C(N=N2)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)
![Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14421454.png)

![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
